

An In-depth Technical Guide to Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

Cat. No.: B048533

[Get Quote](#)

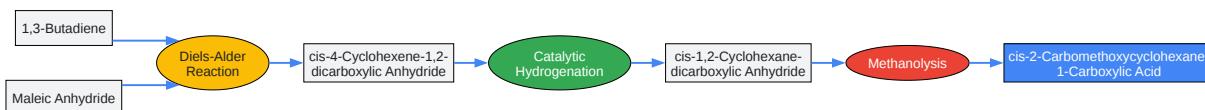
For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-Carbomethoxycyclohexane-1-carboxylic acid is a versatile dicarboxylic acid monoester that serves as a crucial building block in modern organic synthesis. Its rigid, stereochemically defined cyclohexane framework makes it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.^[1] The cis configuration of the carbomethoxy and carboxylic acid groups provides a unique spatial arrangement that can be exploited to control the stereochemistry of subsequent reactions, rendering it a powerful tool for the synthesis of chiral compounds and natural products.^[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization.

Molecular Structure and Properties

Cis-2-Carbomethoxycyclohexane-1-carboxylic acid, with the chemical formula C₉H₁₄O₄, possesses a cyclohexane ring substituted at adjacent carbons with a carboxylic acid group and a methyl ester group in a cis relative stereochemistry. This arrangement dictates the conformational preferences of the molecule and its reactivity.


Key Physicochemical Properties:

Property	Value	Reference
CAS Number	111955-05-6	[1]
Molecular Formula	C ₉ H ₁₄ O ₄	[1]
Molecular Weight	186.21 g/mol	[2]
Appearance	White to off-white solid	
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	3	[1]

The presence of both a carboxylic acid and an ester functional group allows for selective chemical transformations. The carboxylic acid can be activated for amide bond formation or reduction, while the ester provides a handle for hydrolysis or transesterification.

Synthesis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

A common and efficient method for the synthesis of the cis-cyclohexane-1,2-dicarboxylic acid framework is through a Diels-Alder reaction, followed by subsequent transformations.

[Click to download full resolution via product page](#)

Figure 1: A generalized synthetic pathway to **cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid**.

Experimental Protocol: Synthesis of the Precursor, *cis*-1,2-Cyclohexanedicarboxylic Anhydride

A plausible synthetic route to **cis-2-Carbomethoxycyclohexane-1-carboxylic acid** involves the initial formation of **cis-1,2-cyclohexanedicarboxylic anhydride**, which can then be selectively mono-esterified. The anhydride is typically prepared via a two-step process starting with a Diels-Alder reaction.

Step 1: Diels-Alder Reaction to form *cis*-4-Cyclohexene-1,2-dicarboxylic Anhydride

This reaction involves the [4+2] cycloaddition of a conjugated diene, such as 1,3-butadiene, with a dienophile, maleic anhydride.

- Materials: 1,3-Butadiene (often generated *in situ* from 3-sulfolene), maleic anhydride, and a high-boiling solvent (e.g., xylene or toluene).
- Procedure:
 - Maleic anhydride and 3-sulfolene are dissolved in xylene in a round-bottom flask equipped with a reflux condenser.
 - The mixture is heated to reflux. At elevated temperatures, 3-sulfolene undergoes a retro- cheletropic reaction to release 1,3-butadiene and sulfur dioxide gas.
 - The *in situ* generated 1,3-butadiene reacts with maleic anhydride via a Diels-Alder reaction to form *cis*-4-cyclohexene-1,2-dicarboxylic anhydride.
 - After the reaction is complete, the mixture is cooled, and the product crystallizes.
 - The crystalline product is collected by vacuum filtration and can be purified by recrystallization.

Step 2: Hydrogenation to *cis*-1,2-Cyclohexanedicarboxylic Anhydride

The double bond in the cyclohexene ring is reduced to yield the saturated cyclohexane derivative.

- Materials: **cis-4-Cyclohexene-1,2-dicarboxylic anhydride**, a hydrogenation catalyst (e.g., Palladium on carbon), and a suitable solvent (e.g., ethyl acetate or ethanol).
- Procedure:
 - The unsaturated anhydride is dissolved in the solvent in a hydrogenation vessel.
 - The catalyst is added to the solution.
 - The vessel is placed under a hydrogen atmosphere and agitated.
 - The reaction is monitored until the uptake of hydrogen ceases.
 - The catalyst is removed by filtration, and the solvent is evaporated to yield **cis-1,2-cyclohexanedicarboxylic anhydride**.

Step 3: Selective Mono-Methanolysis

The final step involves the ring-opening of the anhydride with methanol to yield the desired mono-ester.

- Materials: **cis-1,2-Cyclohexanedicarboxylic anhydride** and methanol.
- Procedure:
 - The anhydride is dissolved in an excess of methanol.
 - The mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete (as monitored by techniques like TLC or NMR).
 - The excess methanol is removed under reduced pressure to afford **cis-2-Carbomethoxycyclohexane-1-carboxylic acid**.

Spectroscopic Characterization

The structure of **cis-2-Carbomethoxycyclohexane-1-carboxylic acid** can be unequivocally confirmed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10-12	broad singlet	1H	-COOH
~3.7	singlet	3H	-OCH ₃
~2.8-3.0	multiplet	1H	H-1
~2.6-2.8	multiplet	1H	H-2
~1.2-2.2	multiplets	8H	Cyclohexane ring protons

The broad singlet for the carboxylic acid proton is a characteristic feature. The chemical shifts of the protons on the cyclohexane ring are influenced by the electron-withdrawing nature of the substituents and their relative stereochemistry.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~175-180	-COOH
~170-175	-COOCH ₃
~52	-OCH ₃
~40-50	C-1 and C-2
~20-35	Other cyclohexane ring carbons

The two carbonyl carbons of the carboxylic acid and the ester will appear at distinct downfield chemical shifts.^[3] The methoxy carbon will be observed around 52 ppm, and the remaining cyclohexane carbons will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch of the carboxylic acid
~1730	Strong	C=O stretch of the ester
~1700	Strong	C=O stretch of the carboxylic acid
~1200-1300	Strong	C-O stretch

The IR spectrum will be dominated by a very broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid dimer, which often overlaps with the C-H stretching vibrations.^{[4][5]} Two distinct carbonyl stretching bands are expected: one for the ester and one for the carboxylic acid.

Applications in Drug Development

The rigid cyclohexane scaffold and the orthogonally reactive functional groups of **cis-2-Carbomethoxycyclohexane-1-carboxylic acid** make it a valuable building block in the synthesis of pharmaceutically active compounds. Its defined stereochemistry is often crucial for achieving the desired biological activity and selectivity.

While specific examples of its direct incorporation into marketed drugs are not readily available in the public domain, its utility as a pharmaceutical intermediate is well-established.^{[6][7]} It can be used to introduce a 1,2-disubstituted cyclohexane motif, which is a common structural feature in a variety of therapeutic agents. The carboxylic acid and ester moieties can be further elaborated to construct more complex molecules, including macrocycles and spirocyclic systems.

Conclusion

Cis-2-Carbomethoxycyclohexane-1-carboxylic acid is a fundamentally important molecule in organic synthesis with significant potential in drug discovery and development. Its well-defined structure, predictable reactivity, and the availability of straightforward synthetic routes make it an attractive starting material for the construction of complex and biologically active molecules. The comprehensive data presented in this guide will be of value to researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. a2bchem.com [a2bchem.com]
- 2. bocsci.com [bocsci.com]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048533#cis-2-carbomethoxycyclohexane-1-carboxylic-acid-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com